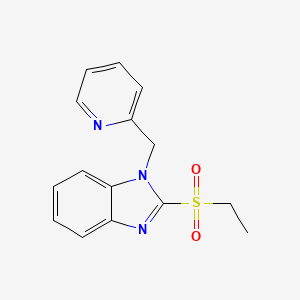
1''-methyl-1,4':1',4''-terpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-methyl-1,4':1',4''-terpiperidine, also known as MTRP, is a synthetic compound that has been extensively studied for its potential applications in biochemical and physiological research. MTRP is a piperidine derivative that is structurally similar to other compounds such as phencyclidine (PCP) and ketamine, which have been used as anesthetics and recreational drugs. However, MTRP has distinct properties that make it a valuable tool for studying the nervous system and other biological processes.
作用機序
1''-methyl-1,4':1',4''-terpiperidine exerts its effects by binding to the NMDA receptor and blocking its activity. This leads to a decrease in the release of neurotransmitters such as glutamate, which are involved in pain perception and other physiological processes. 1''-methyl-1,4':1',4''-terpiperidine has also been shown to have an affinity for other receptors, such as sigma receptors, which may contribute to its effects.
Biochemical and physiological effects:
1''-methyl-1,4':1',4''-terpiperidine has been shown to have a variety of biochemical and physiological effects, including analgesic (pain-relieving) properties, anti-inflammatory effects, and anti-addictive properties. 1''-methyl-1,4':1',4''-terpiperidine has also been shown to have neuroprotective effects, which may make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 1''-methyl-1,4':1',4''-terpiperidine in lab experiments is its selectivity for NMDA receptors, which allows researchers to study their function without affecting other receptors. 1''-methyl-1,4':1',4''-terpiperidine is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for research. However, 1''-methyl-1,4':1',4''-terpiperidine has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on 1''-methyl-1,4':1',4''-terpiperidine, including further studies of its effects on the nervous system and other physiological processes. One area of particular interest is the potential use of 1''-methyl-1,4':1',4''-terpiperidine as a treatment for chronic pain, which is a major public health issue. Other potential applications of 1''-methyl-1,4':1',4''-terpiperidine include the treatment of addiction and neurodegenerative diseases. Further research on the safety and efficacy of 1''-methyl-1,4':1',4''-terpiperidine will be necessary to determine its potential as a therapeutic agent.
In conclusion, 1''-methyl-1,4':1',4''-terpiperidine is a valuable tool for scientific research, particularly in the study of NMDA receptors and other biological processes. While there are limitations to its use, 1''-methyl-1,4':1',4''-terpiperidine has the potential to contribute to our understanding of the nervous system and other physiological processes, and may have therapeutic applications in the future.
合成法
1''-methyl-1,4':1',4''-terpiperidine can be synthesized in several ways, but the most common method involves the reaction of piperidine with acetaldehyde and methylamine. The resulting product is then purified through a series of chemical processes to obtain pure 1''-methyl-1,4':1',4''-terpiperidine.
科学的研究の応用
1''-methyl-1,4':1',4''-terpiperidine has been used in a variety of scientific research applications, including studies of the nervous system, pain perception, and addiction. One of the most significant applications of 1''-methyl-1,4':1',4''-terpiperidine is in the study of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes in the brain. 1''-methyl-1,4':1',4''-terpiperidine has been shown to selectively block NMDA receptors, making it a valuable tool for studying their function.
特性
IUPAC Name |
1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3/c1-17-11-5-15(6-12-17)19-13-7-16(8-14-19)18-9-3-2-4-10-18/h15-16H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVSVZMIZINNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-anilino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-ethyl-5-[2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B6126457.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6126460.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)


![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)
![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
![{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)
![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)